

Technical Guide: Physicochemical Properties of Pyrazole Carboxylic Acids

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Compound of Interest

Compound Name: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B1297075

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Disclaimer: This document provides a detailed overview of the physical properties and characterization methodologies relevant to pyrazole carboxylic acids. It is important to note that specific experimental data for the target compound, **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid**, is not readily available in the reviewed scientific literature. As a substitute, this guide presents available data for the structurally similar and well-documented analogue, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which serves as a critical intermediate in pharmaceutical synthesis. The experimental protocols described herein are standard, validated methods applicable to the characterization of organic compounds of this class.

Executive Summary

This guide offers a comprehensive technical overview of the key physical and chemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, presented as a close analogue to **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid**. It includes a structured summary of quantitative data, detailed experimental protocols for property determination, and graphical workflows to illustrate the characterization processes. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Physical and Chemical Properties of the Analogue Compound

The following table summarizes the known physical and chemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6). These values provide an informed estimate for the properties of the target compound.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O ₄	[1] [2]
Molecular Weight	213.19 g/mol	[1] [2]
Appearance	Yellow to Orange Solid	[2]
Melting Point	>107 °C	[2]
Density	1.45 g/cm ³	[2]
pKa (Predicted)	2.16 ± 0.50	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of pyrazole carboxylic acids and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a widely accepted and accurate technique.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the compound is completely dry.[4] Place a small amount of the solid on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.
- **Capillary Loading:** Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a packed column of 1-2 mm height is achieved.[5]
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.[4]
- **Heating and Observation:** Set the apparatus to heat at a rapid rate initially to approach the expected melting point (if known). Reduce the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[4]
- **Data Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal of solid melts into liquid (T2). The melting point is reported as the range T1 - T2.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the maximum concentration of a solute in a solvent at a given temperature.[7]

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE)

- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., deionized water, buffer solution). The presence of undissolved solid is essential to ensure saturation.[7]
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
- Filtration: Immediately filter the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.
- Quantification: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations. The calculated concentration is the equilibrium solubility.[8]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base or acid.[9][10]

Apparatus:

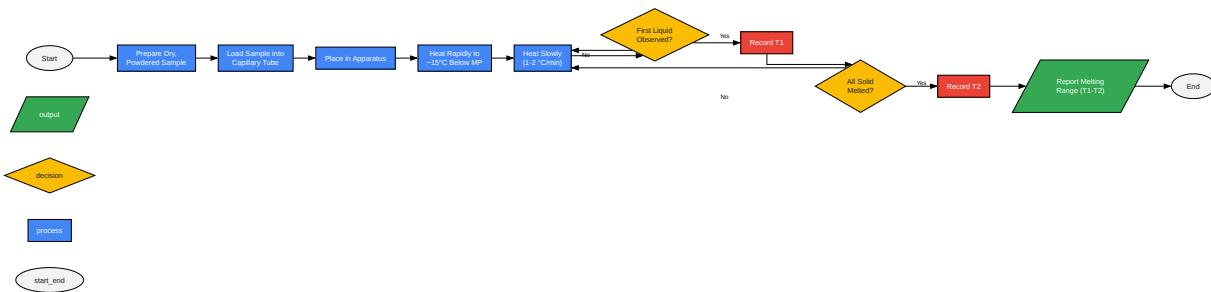
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Buret (for titrant delivery)
- Beaker or reaction vessel

Procedure:

- **Instrument Calibration:** Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[9]
- **Sample Preparation:** Accurately weigh a known amount of the compound and dissolve it in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). Add an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]
- **Titration:** Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments using a buret.
- **Data Collection:** Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
- **Data Analysis:** Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH value at the half-equivalence point, where half of the acid has been neutralized.[11] This point corresponds to the midpoint of the steepest part of the curve.

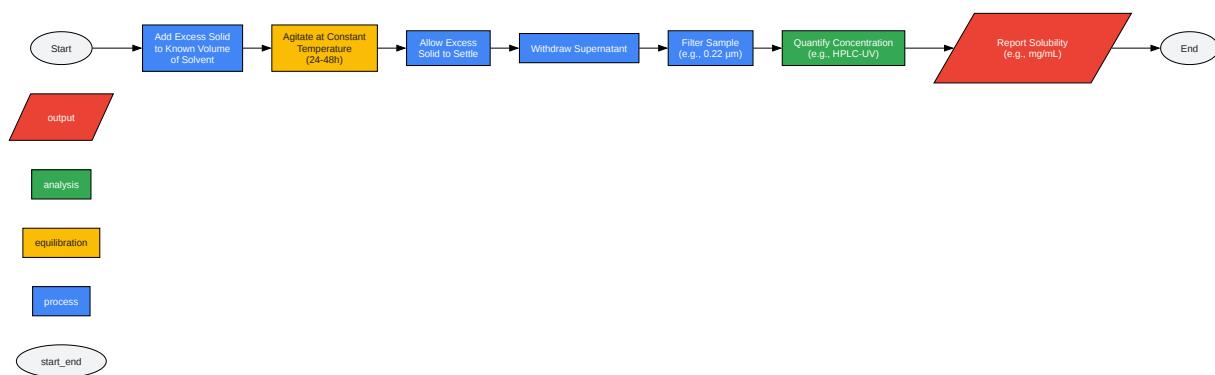
Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.



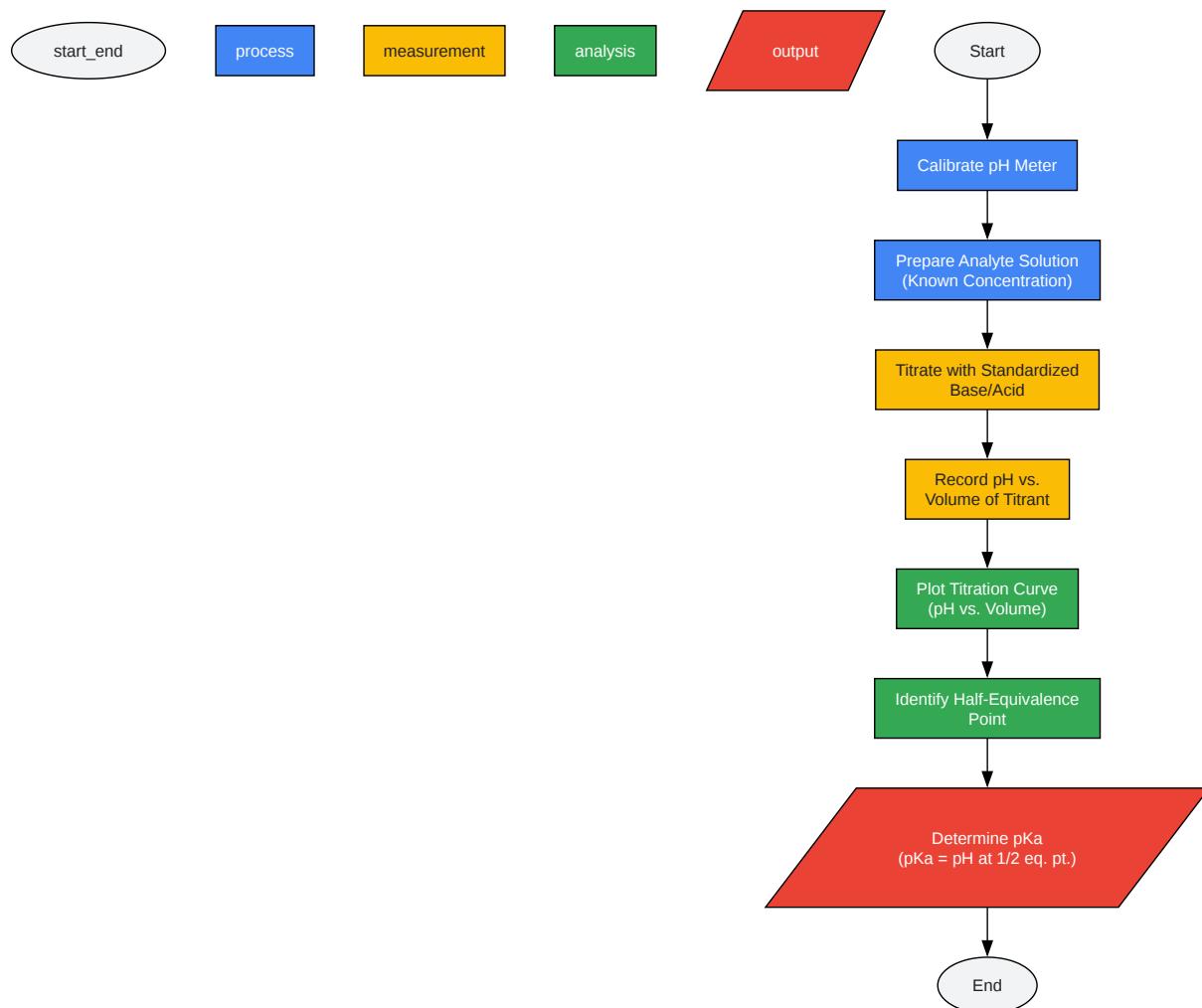
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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Solubility Determination.

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Caption: Workflow for pKa Determination via Titration.

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